molecular formula C14H22ClNO2 B4136531 (4-ethoxybenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride

(4-ethoxybenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride

Cat. No. B4136531
M. Wt: 271.78 g/mol
InChI Key: HWGVLAYFDNKIJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-ethoxybenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a white crystalline powder that is soluble in water and has a molecular weight of 296.83 g/mol. This compound has been studied extensively for its potential use in scientific research.

Mechanism of Action

The mechanism of action of (4-ethoxybenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride is not fully understood. However, it is believed to act as a ligand for certain receptors in the body. This interaction can lead to various biochemical and physiological effects.
Biochemical and physiological effects:
(4-ethoxybenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to have an effect on the central nervous system, leading to changes in behavior and mood. It has also been shown to have an effect on the cardiovascular system, leading to changes in blood pressure and heart rate.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (4-ethoxybenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride in lab experiments is its high purity and stability. This makes it easier to control the variables in experiments and obtain accurate results. However, one of the limitations of using this compound is its relatively high cost compared to other chemicals that can be used in experiments.

Future Directions

There are several future directions for the study of (4-ethoxybenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride. One direction is the further investigation of its potential use in the development of new drugs for the treatment of various diseases. Another direction is the study of its potential use as a catalyst in organic synthesis reactions. Additionally, the mechanism of action of this compound could be further investigated to better understand its biochemical and physiological effects.

Scientific Research Applications

(4-ethoxybenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride has been shown to have potential applications in various scientific research fields. It has been studied for its potential use in the development of new drugs for the treatment of various diseases. It has also been investigated for its potential use as a catalyst in organic synthesis reactions.

properties

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2.ClH/c1-2-16-13-7-5-12(6-8-13)10-15-11-14-4-3-9-17-14;/h5-8,14-15H,2-4,9-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWGVLAYFDNKIJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNCC2CCCO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-ethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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